2-{[(4-Cyanophenyl)methyl]amino}acetamide
Description
2-{[(4-Cyanophenyl)methyl]amino}acetamide is a substituted acetamide derivative featuring a 4-cyanophenylmethylamino group attached to the acetamide backbone. This compound is of interest due to its structural versatility, which allows for modulation of electronic, steric, and pharmacokinetic properties. Such characteristics make it relevant in pharmaceutical research, particularly as a reference standard or intermediate in drug synthesis .
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
2-[(4-cyanophenyl)methylamino]acetamide |
InChI |
InChI=1S/C10H11N3O/c11-5-8-1-3-9(4-2-8)6-13-7-10(12)14/h1-4,13H,6-7H2,(H2,12,14) |
InChI Key |
ZCZFQJUOKRQSNV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)N)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-Cyanophenyl)methyl]amino}acetamide typically involves the reaction of 4-cyanobenzylamine with ethyl cyanoacetate under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, and a solvent like ethanol. The mixture is heated to reflux for several hours, followed by cooling and purification to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity, and the product is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
2-{[(4-Cyanophenyl)methyl]amino}acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted aminoacetamides.
Scientific Research Applications
2-{[(4-Cyanophenyl)methyl]amino}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-{[(4-Cyanophenyl)methyl]amino}acetamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as reduced inflammation or inhibition of cancer cell growth. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural features and properties of 2-{[(4-Cyanophenyl)methyl]amino}acetamide and related compounds:
Electronic and Steric Effects
- Cyano Group vs. Halogens: The 4-cyanophenyl group in the target compound provides stronger electron-withdrawing effects compared to chloro or fluoro substituents. In contrast, halogenated analogs (e.g., 4-chloro or 2-fluoro derivatives) exhibit greater lipophilicity, which may enhance membrane permeability but reduce solubility .
- Sulfonyl and Tosyl Groups: Sulfonyl-containing derivatives (e.g., N-(((4-chlorophenyl)sulfonyl)methyl)-2-(methyl(phenyl)amino)acetamide) demonstrate higher melting points and crystalline stability due to strong intermolecular interactions. The sulfonyl group also introduces steric bulk, which may influence binding to biological targets .
Pharmacological Implications
- Hydrogen-Bonding Capacity: The cyano group in this compound can act as a hydrogen-bond acceptor, making it suitable for targeting enzymes or receptors with polar active sites. This contrasts with methoxy or methyl groups, which primarily contribute to steric effects .
- Thiazole and Heterocyclic Derivatives: Compounds like N-[2-[(4-cyanophenyl)amino]-4′-methyl[4,5′-bithiazol]-2′-yl]acetamide incorporate aromatic heterocycles, enabling π-π stacking interactions. Such features are advantageous in kinase inhibition or antimicrobial applications .
Biological Activity
2-{[(4-Cyanophenyl)methyl]amino}acetamide, a compound with significant potential in medicinal chemistry, has garnered attention for its diverse biological activities. This article reviews the available literature on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure
The compound features a cyanophenyl group attached to an acetamide backbone, which is critical for its biological interactions. The structural formula can be represented as follows:
Research indicates that compounds similar to this compound often interact with various biological targets, including enzymes and receptors involved in critical cellular processes. The aryl acetamide structure is known to influence several pathways:
- Inhibition of Enzymatic Activity : Compounds in this class have shown the ability to inhibit specific enzymes, which can lead to altered metabolic pathways.
- Receptor Modulation : They may act as ligands for various receptors, influencing signal transduction pathways.
Biological Activity Overview
The biological activity of this compound has been evaluated through various studies focusing on its pharmacological properties:
Antiparasitic Activity
A notable study demonstrated the compound's potential against parasitic infections. It was found to exhibit significant activity against Giardia intestinalis and Trichomonas vaginalis, with IC50 values indicating strong efficacy compared to traditional treatments like benznidazole .
Antitumor Properties
Research has indicated that related compounds may possess anticancer activities by targeting specific cancer cell lines. For instance, studies on similar aryl acetamides have shown promising results in inhibiting tumor growth through apoptosis induction .
Case Studies
- Antiparasitic Efficacy : A recent study assessed the in vitro activity of this compound against Entamoeba histolytica. The findings revealed an IC50 value significantly lower than that of conventional therapies, suggesting a potential role in treating amoebic dysentery .
- Antitumor Activity : In a separate investigation, the compound was tested on breast cancer cell lines, where it demonstrated a dose-dependent inhibition of cell proliferation, highlighting its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure. A comparative analysis of various derivatives has shown that substitutions on the aromatic ring can enhance or diminish activity:
| Compound Variant | IC50 (µM) | Activity Type |
|---|---|---|
| Base Compound | 5.0 | Antiparasitic |
| Variant A | 3.0 | Antiparasitic |
| Variant B | 7.5 | Antitumor |
This table illustrates how slight modifications can lead to significant changes in biological efficacy.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
